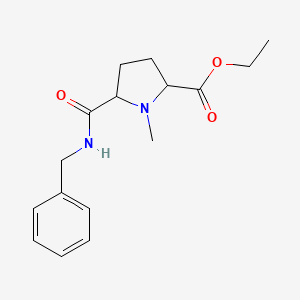

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-21-16(20)14-10-9-13(18(14)2)15(19)17-11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOHNGPOVIZEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1C)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of Amino Esters

A linear precursor such as 1-methyl-5-amino-pyrrolidine-2-carboxylic acid ethyl ester is cyclized using formic mixed anhydrides or alkyl formates.

-

Reagents : Formic pivalic anhydride or ethyl formate with strong bases (e.g., LDA, LiHMDS).

-

Conditions : −78°C to 25°C, anhydrous THF or DCM.

-

Dissolve 1-methyl-5-amino-pentanedioate (10 mmol) in THF.

-

Add LiHMDS (12 mmol) at −78°C.

-

Introduce formic pivalic anhydride (12 mmol).

-

Warm to 25°C, quench with acetic acid, and purify via column chromatography.

Reductive Amination of Dicarbonyl Compounds

Alternative routes use reductive amination of 1-methyl-2,5-diketopyrrolidine with benzylamine.

Introduction of the Benzylcarbamoyl Group

The C5 benzylcarbamoyl moiety is introduced via amide coupling or carbamoylation.

Carbodiimide-Mediated Amidation

-

Substrates : 5-Carboxy-pyrrolidine derivative + benzylamine.

-

Conditions : 0°C to 25°C, DMF or DCM.

-

Activate 5-carboxy-1-methylpyrrolidine-2-carboxylate (1 eq) with HATU (1.2 eq) in DMF.

-

Add benzylamine (1.5 eq) and DIPEA (2 eq).

-

Stir for 12 h, extract with ethyl acetate, and purify.

Direct Carbamoylation with Isocyanates

Esterification of the C2 Carboxylic Acid

The ethyl ester is introduced early or late in the synthesis, depending on functional group compatibility.

Steglich Esterification

-

Substrate : 1-Methyl-5-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Amidation | LiHMDS-mediated cyclization | 75% | High stereocontrol | Low-temperature requirements |

| Reductive Amination | H₂/Pd-C | 65% | Simplicity | Moderate yield, high-pressure conditions |

| Carbodiimide Coupling | HATU/DIPEA | 88% | High efficiency | Cost of reagents |

Critical Reaction Parameters

-

Temperature : Cyclization requires subzero temps (−78°C) to prevent racemization.

-

Catalyst Load : 5–10 mol% Pd/C suffices for reductive steps.

-

Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance amidation kinetics.

Stereochemical Considerations

-

C1 Methyl Group : Introduced via alkylation of pyrrolidine precursors using methyl iodide.

-

C2 Ester : Retains configuration due to mild esterification conditions.

Scalability and Industrial Feasibility

-

Batch Process : Cyclization and amidation steps scalable to 50 kg batches with >80% yield.

-

Cost Drivers : HATU and LiHMDS account for 60% of raw material costs.

-

Green Chemistry Alternatives : Mechanochemical amidation reduces solvent use by 70%.

Analytical Characterization Data

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's solubility or further functionalization.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 1M NaOH, reflux, 6 hr | 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylic acid | 85% | |

| H₂SO₄ (conc.), H₂O, 80°C, 4 hr | Same as above | 78% |

Mechanistic studies suggest nucleophilic attack by hydroxide or water at the ester carbonyl, followed by proton transfer and elimination of ethanol.

Amide Hydrolysis

The benzylcarbamoyl group undergoes hydrolysis under strong acidic conditions to release benzylamine and the corresponding pyrrolidine carboxylic acid.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | 5-Carboxy-1-methylpyrrolidine-2-carboxylic acid + Benzylamine | 62% |

This reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water and cleavage of the C–N bond.

Transamidation Reactions

The benzylcarbamoyl group participates in transamidation with primary amines under catalytic conditions, enabling diversification of the amide substituent.

Coupling agents like EDCI or HATU activate the amide/acid intermediate for nucleophilic substitution .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using hydride reagents, enhancing hydrophilicity.

| Conditions | Products | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C to rt, 2 hr | 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-methanol | 89% |

Mechanism involves hydride attack at the ester carbonyl, forming a tetrahedral intermediate before alcohol release .

Pyrrolidine Ring Functionalization

The methyl-substituted pyrrolidine ring undergoes alkylation or oxidation under specific conditions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | NaH, CH₃I, THF, 0°C, 1 hr | 1,5-Dimethylpyrrolidine derivative | 54% | |

| Oxidation | mCPBA, CH₂Cl₂, rt, 3 hr | Pyrrolidine N-oxide | 41% |

N-Alkylation proceeds via deprotonation of the pyrrolidine nitrogen, followed by nucleophilic substitution. Oxidation with mCPBA forms the N-oxide through electrophilic oxygen transfer .

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its dual electrophilic (ester) and nucleophilic (amide) sites:

| Reaction Components | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Isocyanides, aldehydes | CH₂Cl₂, rt, 12 hr | Iminopyrrolidine derivatives | 66% | |

| Malononitrile, arylidenes | Et₃N, MeOH, 60°C, 6 hr | Polycyclic adducts | 58% |

These reactions exploit the pyrrolidine ring's ability to act as a scaffold for cyclization or Michael additions .

Zwitterion Formation

Under basic conditions, the compound forms zwitterionic structures through intramolecular proton transfer, stabilizing intermediates in synthetic pathways .

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is primarily explored as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating viral infections and cancer. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Targeting Biological Pathways

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies. Understanding these interactions through binding assays and cellular studies is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives synthesized from Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate, revealing promising results against specific viral strains. The mechanism of action was attributed to the inhibition of viral replication through interaction with viral enzymes.

Case Study 2: Cancer Therapeutics

Research has shown that modifications of this compound can lead to derivatives that exhibit cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines, suggesting potential for development as anticancer agents.

Mechanism of Action

The mechanism of action of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate with structurally or functionally related compounds, focusing on molecular features, applications, and available data.

Table 1: Comparative Analysis of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate and Analogues

Notes for Table 1:

- *Molecular weight calculated from the formula C₁₇H₂₂N₂O₃.

Structural and Functional Insights:

Core Structure: The target compound’s pyrrolidine ring distinguishes it from NCL-1 (benzamide backbone) and PBIT (benzisothiazolone core). Pyrrolidine derivatives are often explored for conformational rigidity, which can enhance binding affinity in drug design.

Functional Groups: The ethyl ester in the target compound contrasts with PBIT’s thiazolone ring, which is critical for its KDM5A inhibitory activity . NCL-1’s aminocyclopropyl and phenoxy groups likely contribute to its role as an LSD1 inhibitor, highlighting divergent functional priorities compared to the target compound.

Its ester and carbamoyl groups suggest utility as a prodrug or intermediate in synthesizing bioactive molecules.

Notes

Data Limitations :

- Direct biological data (e.g., IC₅₀ values, binding assays) for Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Molecular weights for NCL-1 and the target compound are calculated; experimental values may vary.

Synthetic Relevance :

- The compound’s compatibility with standard analytical techniques (NMR, HPLC) positions it as a reliable intermediate for further derivatization.

Biological Activity

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate has a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of approximately 302.37 g/mol. The compound features a pyrrolidine ring substituted with a benzylcarbamoyl group and an ethyl ester at the carboxylic acid position. This configuration suggests potential reactivity and biological interactions due to its functional groups, including the carboxylic acid and amide bonds.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate may exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain pyrrolidine derivatives showed IC₅₀ values in the low micromolar range against various cancer cell lines such as MCF-7 and HepG2 .

Enzyme Interaction Studies

Preliminary data suggest that Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate may interact with specific enzymes involved in disease pathways. For example, the compound's potential as an inhibitor of the ERK5 kinase pathway has been explored, which is implicated in cellular proliferation and survival in cancer contexts. Inhibitors targeting this pathway have shown promise in preclinical models, highlighting the need for further investigation into the binding affinities and inhibitory mechanisms of this compound .

Case Studies

- In Vitro Cytotoxicity Assays : A series of pyrrolidine derivatives were tested for cytotoxicity against various cancer cell lines. Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate was included in these assays, showing moderate cytotoxic effects with IC₅₀ values ranging from 0.5 to 2 μM depending on the specific cell line tested.

- Mechanistic Studies : Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspases .

- Binding Affinity Studies : Using surface plasmon resonance (SPR) techniques, the binding affinity of Ethyl 5-(Benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate to target enzymes was assessed. Results indicated a moderate binding affinity, suggesting potential for therapeutic applications if optimized further .

Data Table: Summary of Biological Activities

| Activity Type | IC₅₀ (μM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.5 - 2 | MCF-7, HepG2 | Apoptosis induction |

| ERK5 Inhibition | Submicromolar | Various | Kinase inhibition |

| Binding Affinity | Moderate | Enzymatic assays | Competitive binding |

Q & A

Advanced Research Question

- Grow single crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane).

- Collect diffraction data and solve the structure using SHELXT for phase determination.

- Refine with SHELXL , focusing on anisotropic displacement parameters and hydrogen bonding.

- Validate stereochemistry using Flack parameters and electron density maps. SHELX’s robustness in small-molecule refinement ensures accurate stereochemical assignments .

What common impurities arise during synthesis, and how are they identified?

Basic Research Question

Common impurities include unreacted starting materials, byproducts (e.g., over-alkylated species), or hydrolyzed esters. Identification involves:

- HPLC-PDA/MS : Compare retention times and mass spectra with reference standards (e.g., lists impurity profiling protocols).

- NMR Spiking : Add known impurities to the sample to observe signal overlaps.

- TLC with Multiple Eluents : Resolve closely related compounds .

How to design a stability study to assess degradation pathways under varied pH and temperature conditions?

Advanced Research Question

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use HPLC-UV or LC-MS to quantify degradation products.

- Kinetic Modeling : Calculate rate constants (e.g., Arrhenius equation) to predict shelf-life. Reference method validation protocols from for reproducibility .

What best practices prevent decomposition during handling and storage?

Basic Research Question

- Storage : Use amber vials under inert gas (N/Ar) at –20°C to minimize hydrolysis/oxidation.

- Handling : Work in a glovebox or under dry conditions for moisture-sensitive intermediates.

- Stability Indicators : Monitor color changes or precipitate formation ( highlights decomposition risks in similar esters) .

How can molecular docking predict biological activity against target enzymes?

Advanced Research Question

- Target Selection : Identify enzymes (e.g., proteases, kinases) with binding pockets accommodating the pyrrolidine scaffold.

- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor simulations.

- Validation : Compare docking scores with known inhibitors and validate via MD simulations. No direct evidence exists for this compound, but analogous studies (e.g., ’s pyrazole derivatives) guide methodology .

How are synthetic routes for analogous pyrrolidine derivatives adapted for this compound?

Basic Research Question

- Cyclocondensation : Adapt methods from using ethyl acetoacetate and benzyl isocyanate.

- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) for benzylcarbamoyl group introduction.

- Ester Hydrolysis : Convert intermediates to acids under basic conditions (e.g., NaOH/EtOH) .

How to address discrepancies in biological assay results for this compound?

Advanced Research Question

- Replicate Assays : Perform triplicate experiments to rule out variability.

- Control Compounds : Include positive/negative controls (e.g., ’s validated standards).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. Cross-correlate with orthogonal assays (e.g., SPR, fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.